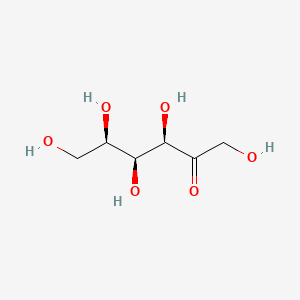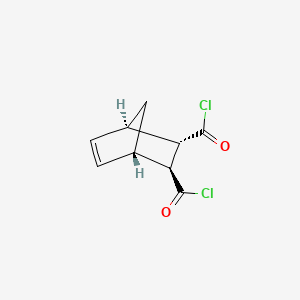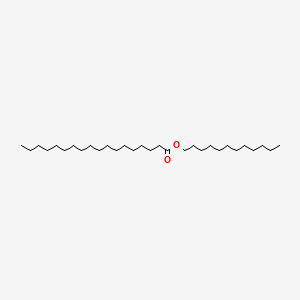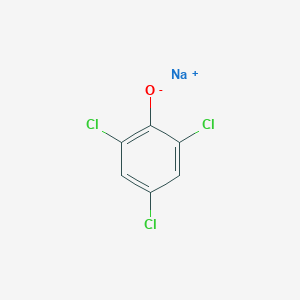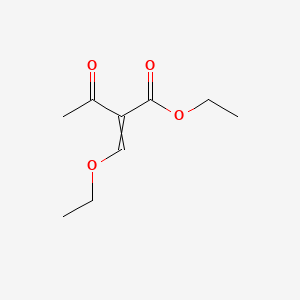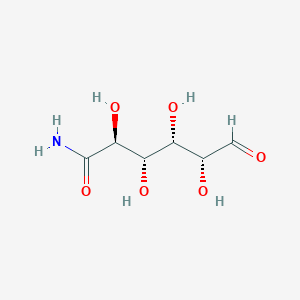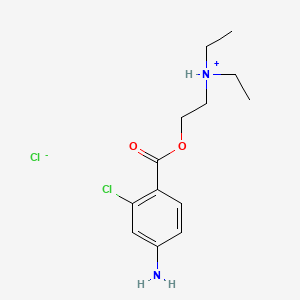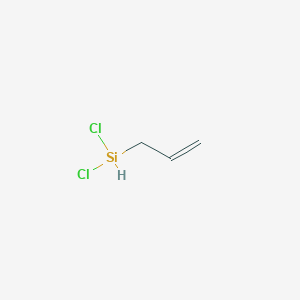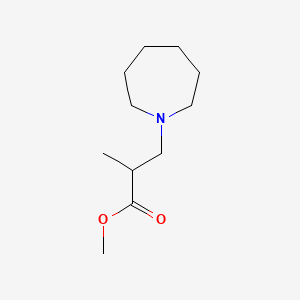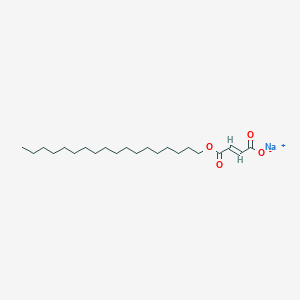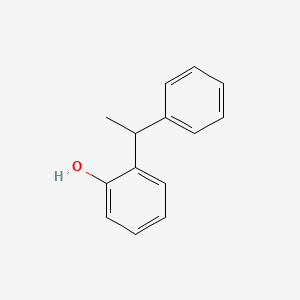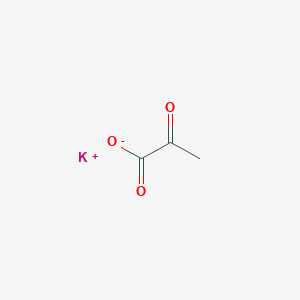
potassium;2-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “potassium;2-oxopropanoate” is known as citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Citric acid is also used in various industrial applications due to its chelating properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of carbohydrates such as glucose, sucrose, or molasses by the mold Aspergillus niger. The fermentation process involves the following steps:
Inoculation: The mold is inoculated into a nutrient medium containing the carbohydrate source.
Fermentation: The medium is maintained at a pH of around 2-3 and a temperature of 30°C. The mold converts the carbohydrate into citric acid over a period of several days.
Recovery: The citric acid is recovered from the fermentation broth by filtration to remove the mold biomass, followed by precipitation with calcium hydroxide to form calcium citrate. The calcium citrate is then treated with sulfuric acid to release citric acid.
Industrial Production Methods
In industrial settings, citric acid is produced using submerged fermentation techniques. Large bioreactors are used to maintain optimal conditions for the growth of Aspergillus niger and the production of citric acid. The process is highly efficient and can yield large quantities of citric acid.
Analyse Chemischer Reaktionen
Types of Reactions
Citric acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form carbon dioxide and water.
Reduction: Citric acid can be reduced to form isocitric acid.
Substitution: Citric acid can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Esterification reactions typically involve alcohols and an acid catalyst such as sulfuric acid.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Isocitric acid.
Substitution: Various esters of citric acid.
Wissenschaftliche Forschungsanwendungen
Citric acid has numerous applications in scientific research, including:
Chemistry: Used as a buffer and chelating agent in various chemical reactions.
Biology: Used in cell culture media to maintain pH and provide a source of energy.
Medicine: Used as an anticoagulant in blood collection tubes and as a component of certain medications.
Industry: Used in cleaning products, cosmetics, and as a descaling agent.
Wirkmechanismus
Citric acid exerts its effects primarily through its ability to chelate metal ions. This property allows it to bind to and sequester metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, citric acid plays a key role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration and energy production.
Vergleich Mit ähnlichen Verbindungen
Citric acid can be compared to other carboxylic acids such as:
Lactic acid: Similar in its use as a preservative and flavoring agent, but differs in its chemical structure and properties.
Tartaric acid: Also used in the food industry, but has different chelating properties and applications.
Malic acid: Found in apples and used as a flavoring agent, but has a different role in metabolic pathways.
Citric acid is unique due to its three carboxyl groups, which give it strong chelating properties and make it highly versatile in various applications.
Eigenschaften
IUPAC Name |
potassium;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVUQLWTIZFTMF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
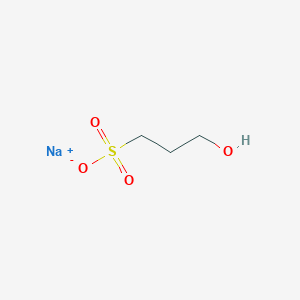
![4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;2-[2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine](/img/structure/B7821119.png)
